

# Application Note: Synthesis of Alkenes via the Wittig Reaction Using Triphenylphosphonium Chloride

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## Compound of Interest

Compound Name: Triphenyl phosphonium chloride

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## Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound (aldehyde or ketone) and a phosphorus ylide. [1][2][3] Discovered by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction is highly valued for its reliability and the precise placement of the double bond in the resulting alkene. [1][4][5] This protocol details the synthesis of trans-stilbene through the reaction of benzaldehyde with a phosphorus ylide generated from benzyltriphenylphosphonium chloride.

The reaction proceeds in two main stages. First, the phosphonium salt, in this case, benzyltriphenylphosphonium chloride, is deprotonated by a strong base to form a phosphorus ylide (also known as the Wittig reagent). [6][7][8] Second, the nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. [4][9] This leads to the formation of a four-membered ring intermediate called an oxaphosphetane, which rapidly decomposes to yield the desired alkene and triphenylphosphine oxide as a byproduct. [1][4][10] The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the primary driving force for the reaction. [9]

## Experimental Protocol: Synthesis of trans-Stilbene

This procedure outlines the synthesis of trans-stilbene from benzaldehyde and benzyltriphenylphosphonium chloride using a sodium hydroxide base in a two-phase solvent system.

## Materials and Reagents

Reagent/Material	Molecular Weight (g/mol)	Quantity	Moles (mmol)
Benzyltriphenylphosphonium chloride	388.88	2.00 g	5.14
Benzaldehyde	106.12	0.55 g (0.52 mL)	5.18
Dichloromethane (CH <sub>2</sub> Cl <sub>2</sub> )	84.93	~30 mL	-
50% Sodium Hydroxide (w/w)	40.00	2.6 mL	~32.5
Water (H <sub>2</sub> O)	18.02	As needed	-
Anhydrous Sodium Sulfate (Na <sub>2</sub> SO <sub>4</sub> )	142.04	As needed	-
95% Ethanol	46.07	~15 mL for recryst.	-

## Step-by-Step Procedure

### Part 1: Reaction Setup and Ylide Formation

- Combine benzyltriphenylphosphonium chloride (2.00 g) and benzaldehyde (0.52 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.[\[11\]](#)
- Add 10 mL of dichloromethane to the flask to dissolve the reagents.[\[12\]](#)
- Begin vigorous stirring to ensure proper mixing. The phosphonium salt may not dissolve completely.
- Using a pipette, add 2.6 mL of 50% aqueous sodium hydroxide solution dropwise to the stirring mixture over approximately 5-10 minutes.[\[7\]](#)[\[12\]](#) The formation of the orange-colored

ylide indicates the start of the reaction.

- Allow the reaction to stir vigorously at room temperature for 30 minutes.<sup>[7][12]</sup> The mixture will likely be a bright orange or yellow color.<sup>[12][13]</sup>

## Part 2: Workup and Extraction

- After 30 minutes, stop the stirring and transfer the reaction mixture to a separatory funnel.
- Rinse the reaction flask with an additional 10 mL of dichloromethane and 10 mL of water, adding both rinses to the separatory funnel.<sup>[12][14]</sup>
- Shake the separatory funnel vigorously, venting periodically to release any pressure.
- Allow the layers to separate. The lower organic layer (dichloromethane) should contain the product.<sup>[12][14]</sup>
- Drain the lower organic layer into a clean Erlenmeyer flask.
- Extract the remaining aqueous layer twice more with 5 mL portions of dichloromethane. Combine all organic extracts.
- Dry the combined organic layer over anhydrous sodium sulfate for about 10 minutes.<sup>[10]</sup>

## Part 3: Isolation and Purification

- Decant or filter the dried organic solution to remove the sodium sulfate.
- Remove the dichloromethane solvent using a rotary evaporator or by gentle heating in a fume hood to yield the crude product, a mixture of trans-stilbene and triphenylphosphine oxide.<sup>[10]</sup>
- Purify the crude solid by recrystallization from hot 95% ethanol (approximately 10-15 mL).<sup>[10]</sup> Triphenylphosphine oxide is more soluble in ethanol and will remain in the mother liquor.
- Collect the white, crystalline product (trans-stilbene) by vacuum filtration, washing the crystals with a small amount of ice-cold 95% ethanol.<sup>[10]</sup>

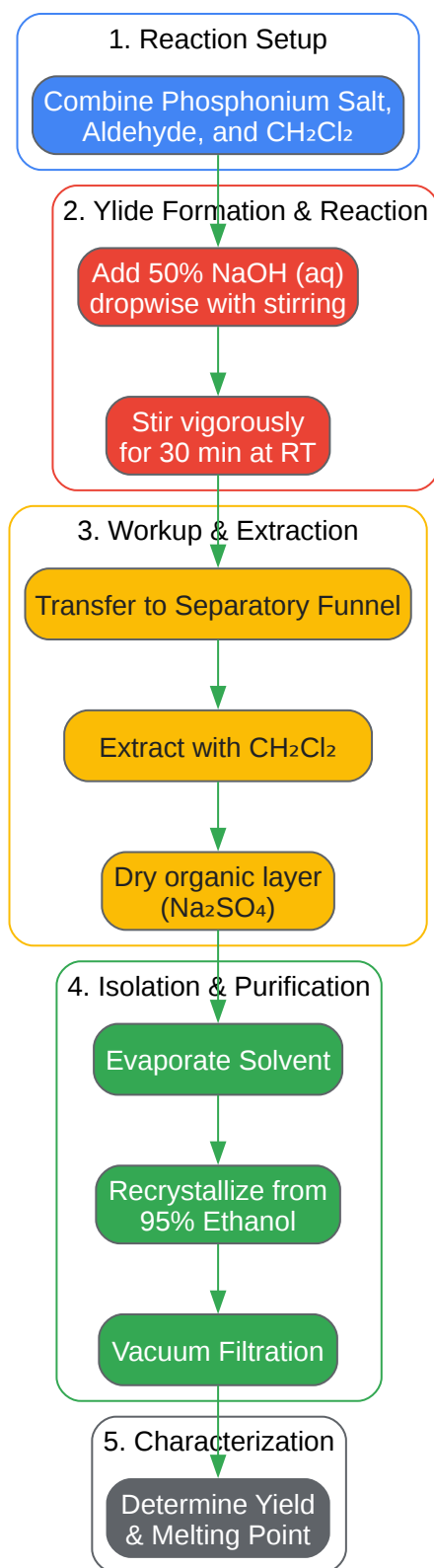
- Allow the product to air dry completely.

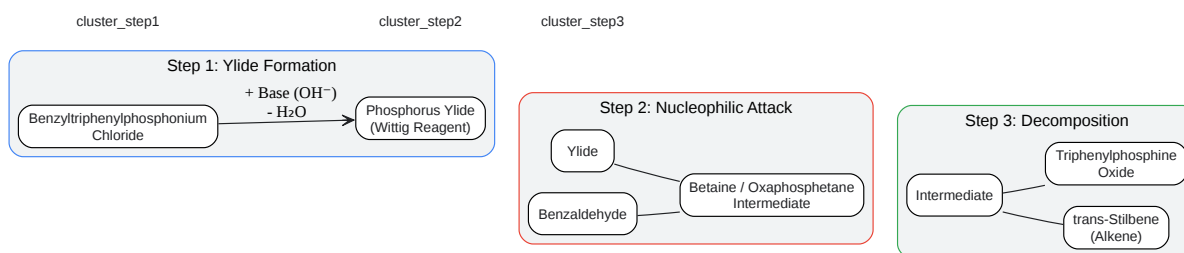
## Characterization

- Yield: Determine the final mass of the dried product and calculate the percent yield. A typical yield ranges from 60-80%.
- Melting Point: Measure the melting point of the purified trans-stilbene. The literature value is 123-125 °C.<sup>[10]</sup> A sharp melting range close to this value indicates high purity.

## Visualized Protocols and Mechanisms

### Experimental Workflow





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